3(2H)-Pyridazinone, 6-amino-4,5-dichloro-2-(2-oxopropyl)-
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Overview
Description
3(2H)-Pyridazinone, 6-amino-4,5-dichloro-2-(2-oxopropyl)- is a heterocyclic compound that belongs to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 6-amino-4,5-dichloro-2-(2-oxopropyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted pyridazine.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the desired product.
Purification: The final product is usually purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 6-amino-4,5-dichloro-2-(2-oxopropyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups.
Scientific Research Applications
3(2H)-Pyridazinone, 6-amino-4,5-dichloro-2-(2-oxopropyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research has investigated its use in developing new pharmaceuticals, particularly for treating diseases such as cancer and inflammation.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 6-amino-4,5-dichloro-2-(2-oxopropyl)- involves its interaction with specific molecular targets:
Molecular Targets: These may include enzymes, receptors, or other proteins.
Pathways Involved: The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3(2H)-Pyridazinone, 6-amino-4,5-dichloro-2-(2-oxopropyl)-: is similar to other pyridazinone derivatives, such as:
Uniqueness
Structural Features: The presence of the 2-oxopropyl group distinguishes it from other derivatives.
Biological Activity: Its unique structure may confer specific biological activities not seen in other compounds.
Properties
CAS No. |
198024-05-4 |
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Molecular Formula |
C7H7Cl2N3O2 |
Molecular Weight |
236.05 g/mol |
IUPAC Name |
6-amino-4,5-dichloro-2-(2-oxopropyl)pyridazin-3-one |
InChI |
InChI=1S/C7H7Cl2N3O2/c1-3(13)2-12-7(14)5(9)4(8)6(10)11-12/h2H2,1H3,(H2,10,11) |
InChI Key |
HTCZVUOLRVWHEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C(=O)C(=C(C(=N1)N)Cl)Cl |
Origin of Product |
United States |
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